

TPGME blend compatibility diesel fuel

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Compound Focus: Tripropylene glycol monopropyl ether

CAS No.: 96077-04-2

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Frequently Asked Questions (FAQs)

- What is TPGME and why is it used in diesel?** TPGME (C₁₀H₂₂O₄) is an oxygenated compound from the glycol ether family. When blended with diesel, its oxygen content promotes more complete combustion, leading to substantial reductions in **particulate matter (PM) and soot emissions** [1] [2]. It is considered a promising additive due to its high cetane number and effective soot reduction capability [2].
- What are the typical TPGME blend ratios and their effects?** Blends are often tested in the range of 10% to 50% by volume. The optimal ratio depends on the target trade-off between soot reduction and other engine parameters. The table below summarizes findings from recent studies:

Blend Ratio (TPGME % by vol.)	Key Effects on Engine Performance & Emissions
~10-30% [3]	Evaluated for engine performance and emissions (CO, CO ₂ , NO _x).
50% ("T50" blend) [2]	Enables near-soot-free combustion; over 80% smoke reduction at medium load; minimal impact on ignition delay.

- Does TPGME affect other engine emissions?** Yes, the effect varies by engine load and conditions. Research indicates that the impact of small blend percentages on Nitrogen Oxides (NO_x) may be less

significant than the impact of in-cylinder temperatures [1]. At **low engine loads**, the increased fuel quantity from an aged injector had a larger impact on natural luminosity (a soot indicator) than the TPGME additive, suggesting temperature is crucial for soot oxidation [1]. At **medium loads**, TPGME is more directly effective at soot reduction [1].

- **What should I monitor when using TPGME blends with aged injectors?** Research shows that injector aging may not change the nozzle's internal geometry, but can lead to a **prolonged injection duration and increased fuel dribbling** [1]. It is crucial to monitor injection timing and quantity, as these changes can have a greater impact on combustion and emissions than the fuel blend itself, especially at low loads [1].

Troubleshooting Experimental Issues

Problem & Symptoms	Potential Causes	Diagnostic & Resolution Steps
Unexpectedly High Soot Emissions • High filter smoke number (FSN) • Strong natural luminosity • Low in-cylinder temperature • Insufficient charge-gas dilution (EGR) • Low injection pressure • Verify experimental conditions: Confirm intake air temperature and EGR rates. Increase injection pressure if possible [2]. • Check fuel blend: Confirm TPGME concentration and homogeneity. Poor Combustion Stability • Rough idle • Misfires • High HC/CO emissions • Air in fuel system • Over-mixing from long ignition delay • Contaminated fuel • Bleed the fuel system to remove air [4]. • Analyze ignition delay: Compare with baseline fuel. TPGME typically has a similar or shorter ignition delay than diesel [2]. • Drain and replace fuel if contamination is suspected [4]. Reduced Power Output • Low brake thermal efficiency (BTE) • High brake-specific fuel consumption (BSFC) • Lower energy density of oxygenated blend • Clogged fuel filters • Calculate energy consumption: Compare Brake Specific Energy Consumption (BSEC) instead of just BSFC for a fair comparison [3]. • Inspect and replace fuel filters [4].		

Experimental Protocol: High-Speed Imaging of Combustion

This protocol outlines the methodology for visually assessing TPGME's impact on spray formation and soot reduction in an optical engine [1] [2].

1. Objective To compare the combustion characteristics and soot production of a baseline diesel fuel against a TPGME-diesel blend using high-speed imaging techniques.

2. Apparatus and Setup

- **Engine:** A single-cylinder, direct-injection optical engine modified for research purposes. The engine should feature a flat-bottom piston bowl with vertical walls and quartz windows for optical access [2].
- **Fuel System:** A common-rail fuel injection system capable of high injection pressures (e.g., 80 MPa to 180 MPa). Use a well-characterized ultra-low-sulfur diesel fuel as the baseline [2].
- **Imaging Diagnostics:**
 - **Mie-Scattering:** To visualize the liquid-phase fuel spray penetration and cone angle.
 - **Natural Luminosity (NL) Imaging:** To capture the incandescence from soot particles during combustion.
 - **OH Chemiluminescence Imaging:** To identify the high-temperature reaction zone and measure flame lift-off length [2].

3. Procedure

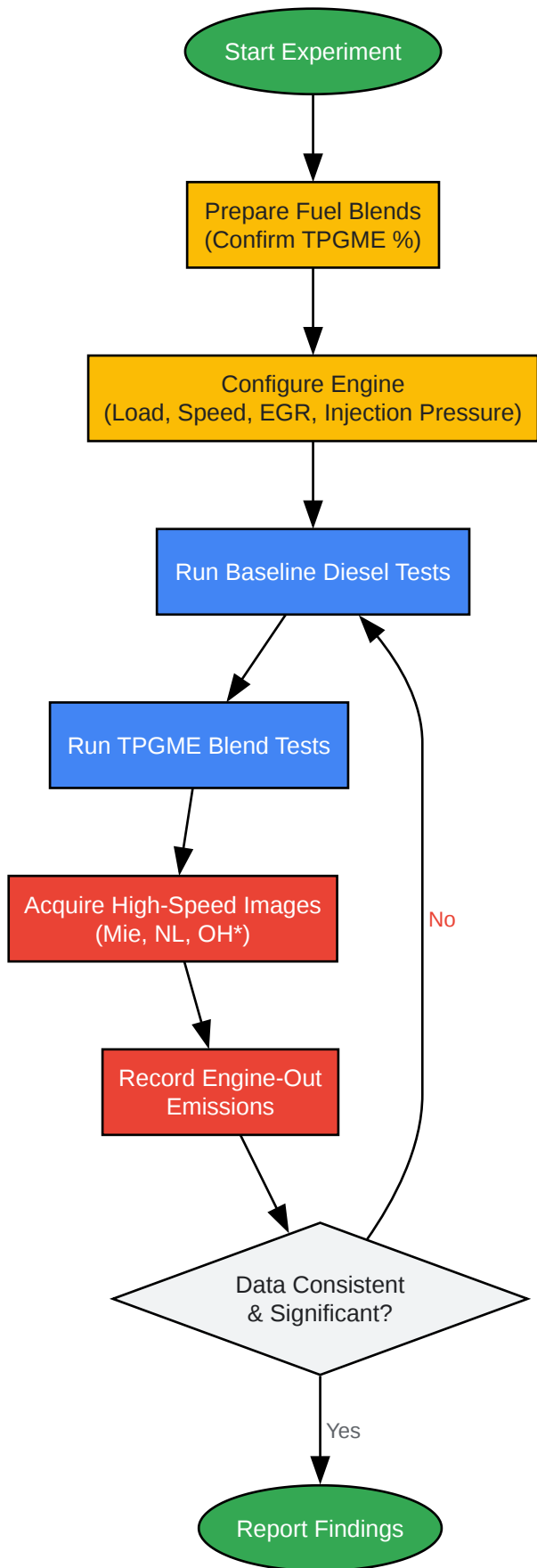
- **Baseline Data Acquisition:** Operate the engine at a fixed speed and load. Conduct experiments with the baseline diesel fuel at various injection pressures (e.g., 80, 140, 180 MPa) and charge-gas dilution levels (e.g., 21%, 18%, 16% O₂ concentration).
- **TPGME Blend Testing:** Repeat the identical operating conditions with the TPGME-diesel blend (e.g., T50).
- **Data Collection:** For each test point, record:
 - In-cylinder pressure data for heat release analysis.
 - Engine-out emissions (soot/FSN, NO_x, CO, HC).
 - High-speed video of Mie-scattering, NL, and OH* chemiluminescence.

4. Data Analysis

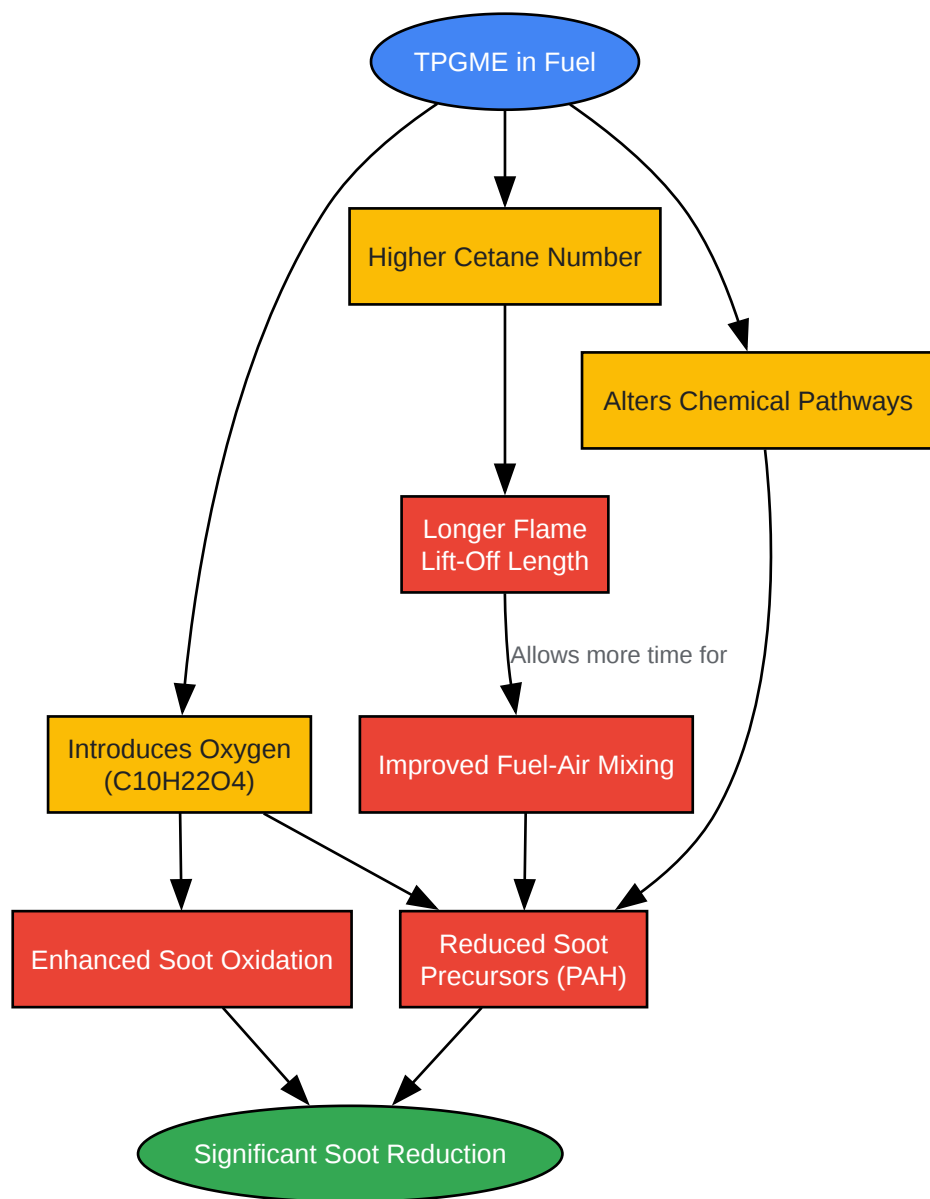
- **Spray Analysis:** From Mie-scattering images, quantify liquid penetration length and spray cone angle.
- **Soot Analysis:** Compare the intensity and distribution of natural luminosity between the baseline and TPGME blend.
- **Combustion Analysis:** Use OH* chemiluminescence images to determine the flame lift-off length. A longer lift-off length allows for more fuel-air mixing before combustion, which inhibits soot formation.

Experimental Workflow and Combustion Logic

The following diagrams illustrate the experimental workflow for evaluating TPGME and the logical relationship between TPGME properties and its effect on combustion.



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